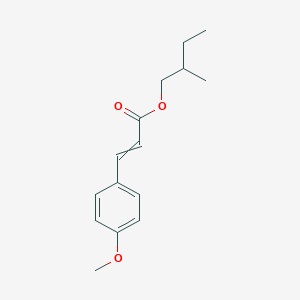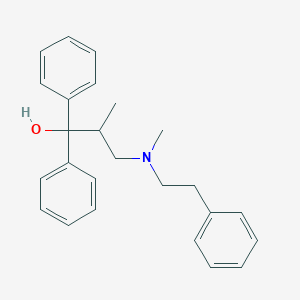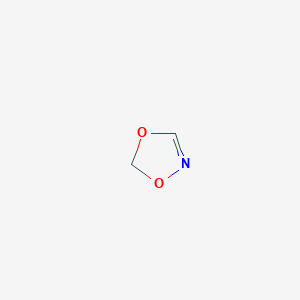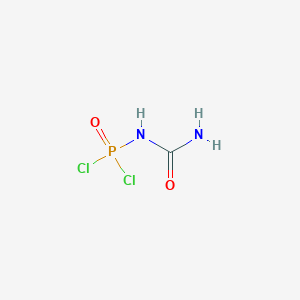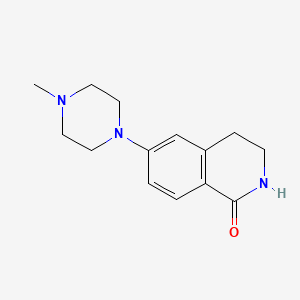
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that features a piperazine ring fused to an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the aza-Michael addition between a protected diamine and an in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using the aforementioned cyclization techniques, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s activity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: This compound shares the piperazine moiety and has similar biological activities.
6-(4-methyl-1-piperazinyl)morphanthridine: Known for its sedative and sleep-promoting properties, this compound also features a piperazine ring.
Uniqueness
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
888226-98-0 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H19N3O/c1-16-6-8-17(9-7-16)12-2-3-13-11(10-12)4-5-15-14(13)18/h2-3,10H,4-9H2,1H3,(H,15,18) |
InChI Key |
GTJYFOUTBGWKRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)


